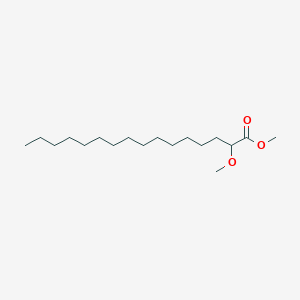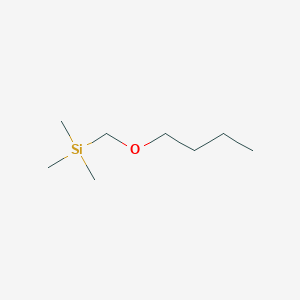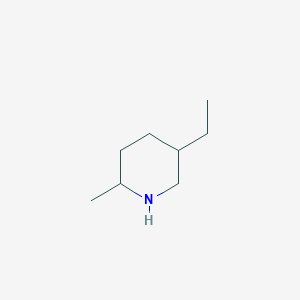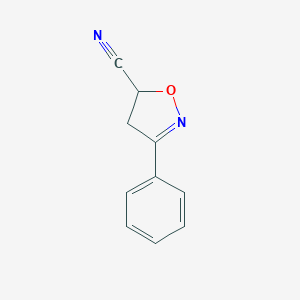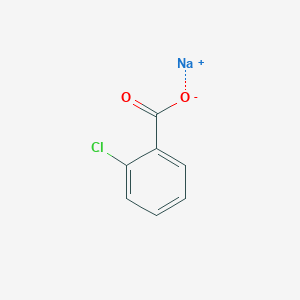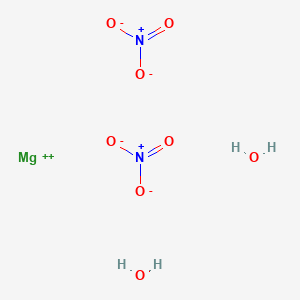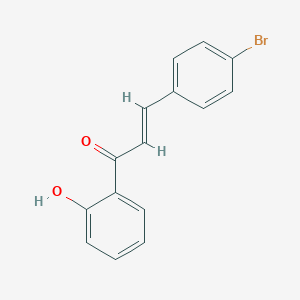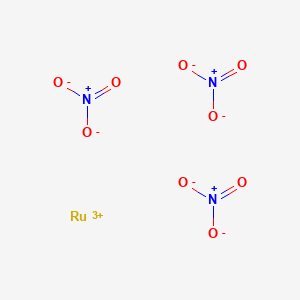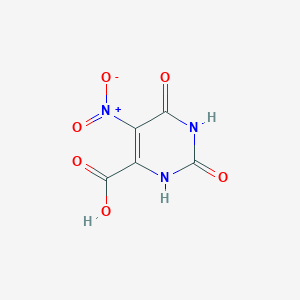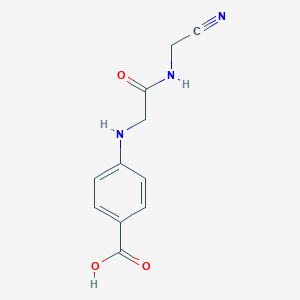
4-Carboxyphenylglycylaminoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-100 is a compound known for its significant applications in various fields, including cosmetics and pharmaceuticals. It is primarily used in mesotherapy treatments to improve skin hydration, elasticity, and overall appearance. The compound contains several active ingredients, including hyaluronic acid, mannitol, and pro-collagen peptides, which contribute to its effectiveness in skin rejuvenation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of H-100 involves the synthesis of its key components, such as hyaluronic acid and pro-collagen peptides. Hyaluronic acid is typically produced through microbial fermentation using strains of bacteria like Streptococcus zooepidemicus. The fermentation process involves the use of glucose as a carbon source, and the conditions are optimized to maximize the yield of hyaluronic acid. The product is then purified through a series of filtration and precipitation steps .
Pro-collagen peptides are synthesized through the enzymatic hydrolysis of collagen, which is derived from animal sources such as bovine or marine collagen. The hydrolysis process involves the use of specific enzymes that break down the collagen into smaller peptide fragments, which are then purified and incorporated into the H-100 formulation .
Industrial Production Methods: Industrial production of H-100 involves large-scale fermentation and enzymatic hydrolysis processes. The production facilities are equipped with bioreactors for fermentation and hydrolysis tanks for collagen breakdown. The processes are closely monitored to ensure consistent quality and yield of the final product. The purified components are then mixed in precise proportions to create the H-100 compound, which is packaged in vials for distribution .
Chemical Reactions Analysis
Types of Reactions: H-100 undergoes several chemical reactions, including oxidation, reduction, and substitution reactions. The hyaluronic acid component can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of aldehyde or carboxylic acid groups. Reduction reactions can occur with reducing agents, converting aldehyde groups back to hydroxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions involving H-100 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the active components. For example, oxidation reactions may be conducted at room temperature with controlled pH levels to ensure selective oxidation of specific functional groups .
Major Products Formed: The major products formed from the chemical reactions of H-100 include oxidized derivatives of hyaluronic acid and reduced forms of pro-collagen peptides. These products retain the biological activity of the original components and contribute to the overall effectiveness of the compound in skin rejuvenation treatments .
Scientific Research Applications
H-100 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the properties and reactions of hyaluronic acid and collagen peptides. Researchers investigate the stability, reactivity, and interactions of these components under various conditions .
In biology, H-100 is used to study cell metabolism and the effects of hyaluronic acid and collagen peptides on cellular functions. It has been shown to enhance cell proliferation, migration, and differentiation, making it a valuable tool for tissue engineering and regenerative medicine research .
In medicine, H-100 is widely used in dermatology for its anti-aging and skin rejuvenation properties. Clinical studies have demonstrated its effectiveness in reducing fine wrinkles, improving skin elasticity, and restoring hydration. It is also used in wound healing applications due to its ability to promote tissue regeneration and reduce inflammation .
In the industry, H-100 is used in the formulation of cosmetic products, including creams, serums, and injectable solutions. Its unique combination of active ingredients makes it a popular choice for anti-aging and skin care treatments .
Mechanism of Action
The mechanism of action of H-100 involves the interaction of its active components with cellular targets and pathways. Hyaluronic acid binds to specific receptors on the cell surface, such as CD44, and activates signaling pathways that promote cell proliferation and migration. It also enhances the production of extracellular matrix components, such as collagen and elastin, which contribute to skin firmness and elasticity .
Pro-collagen peptides stimulate the synthesis of new collagen fibers by activating fibroblasts, the cells responsible for collagen production. This leads to an increase in skin thickness and a reduction in the appearance of wrinkles. Mannitol acts as an antioxidant, protecting cells from oxidative stress and preventing the degradation of hyaluronic acid and collagen peptides .
Comparison with Similar Compounds
H-100 can be compared with other similar compounds used in skin rejuvenation treatments, such as hyaluronic acid fillers and collagen-based products. While hyaluronic acid fillers primarily focus on providing hydration and volume to the skin, H-100 offers additional benefits due to the presence of pro-collagen peptides and mannitol. This combination enhances the overall effectiveness of the treatment by promoting collagen synthesis and protecting against oxidative damage .
Similar compounds include:
- Hyaluronic acid fillers
- Collagen-based products
- Peptide-based skin treatments
H-100 stands out due to its unique formulation that combines multiple active ingredients, providing a comprehensive approach to skin rejuvenation .
Properties
CAS No. |
19065-92-0 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-[[2-(cyanomethylamino)-2-oxoethyl]amino]benzoic acid |
InChI |
InChI=1S/C11H11N3O3/c12-5-6-13-10(15)7-14-9-3-1-8(2-4-9)11(16)17/h1-4,14H,6-7H2,(H,13,15)(H,16,17) |
InChI Key |
ILTWRLHXJMWZHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)NCC#N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)NCC#N |
Key on ui other cas no. |
19065-92-0 |
Synonyms |
4-carboxyphenylglycylaminoacetonitrile p-carboxyphenylglycylaminoacetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


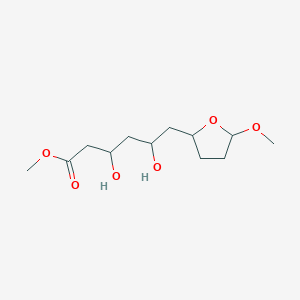
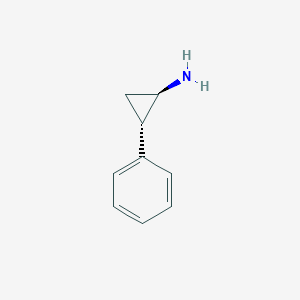

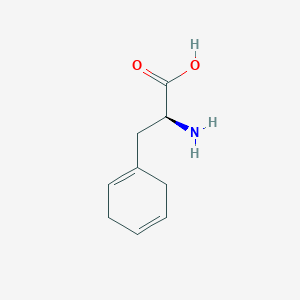
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)
